(8S,8aR)-6-amino-8-(pyridin-4-yl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile
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Overview
Description
(8S,8AR)-6-AMINO-5,7-DICYANO-8-(4-PYRIDYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,8AR)-6-AMINO-5,7-DICYANO-8-(4-PYRIDYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the isothiochromen core, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The pyridyl group is then added via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(8S,8AR)-6-AMINO-5,7-DICYANO-8-(4-PYRIDYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(8S,8AR)-6-AMINO-5,7-DICYANO-8-(4-PYRIDYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its multifunctional nature.
Mechanism of Action
The mechanism of action of (8S,8AR)-6-AMINO-5,7-DICYANO-8-(4-PYRIDYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyridyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Benzene derivatives: Compounds like toluene and xylene, which have similar aromatic structures.
Uniqueness
(8S,8AR)-6-AMINO-5,7-DICYANO-8-(4-PYRIDYL)-8,8A-DIHYDRO-1H-ISOTHIOCHROMEN-7(3H)-YL CYANIDE is unique due to its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N5S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(8S,8aR)-6-amino-8-pyridin-4-yl-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C17H13N5S/c18-7-13-12-3-6-23-8-14(12)15(11-1-4-22-5-2-11)17(9-19,10-20)16(13)21/h1-5,14-15H,6,8,21H2/t14-,15+/m0/s1 |
InChI Key |
IMBBZTCELSDFQZ-LSDHHAIUSA-N |
Isomeric SMILES |
C1C=C2[C@H](CS1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=NC=C3 |
Canonical SMILES |
C1C=C2C(CS1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=NC=C3 |
Origin of Product |
United States |
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